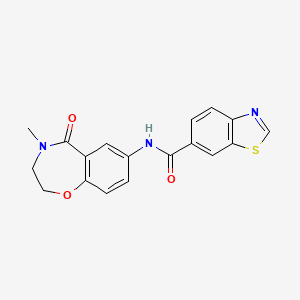

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-1,3-benzothiazole-6-carboxamide

Description

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-1,3-benzothiazole-6-carboxamide is a synthetic small-molecule compound featuring a 1,4-benzoxazepin core substituted with a methyl group at position 4 and a 1,3-benzothiazole-6-carboxamide moiety at position 5.

Properties

IUPAC Name |

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S/c1-21-6-7-24-15-5-3-12(9-13(15)18(21)23)20-17(22)11-2-4-14-16(8-11)25-10-19-14/h2-5,8-10H,6-7H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDMEGNMCIYQJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-1,3-benzothiazole-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzoxazepine moiety and a benzothiazole carboxamide group. These structural components contribute to its biological activity by allowing interactions with various biological targets.

| Property | Value |

|---|---|

| IUPAC Name | N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-1,3-benzothiazole-6-carboxamide |

| Molecular Formula | C16H16N2O2S |

| Molecular Weight | 300.38 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed based on current research:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and proliferation.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

- Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in cancer cells by activating apoptotic pathways.

Antitumor Activity

Recent studies have highlighted the antitumor potential of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-1,3-benzothiazole-6-carboxamide. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical Cancer) | 10.0 | Increased reactive oxygen species (ROS) |

Case Studies

- In Vitro Study on MCF-7 Cells : A study reported that treatment with the compound resulted in a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage .

- In Vivo Efficacy in Mouse Models : In a xenograft model using A549 cells, administration of the compound significantly reduced tumor volume compared to control groups .

Safety and Toxicity

Preliminary toxicity assessments indicate that N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-1,3-benzothiazole-6-carboxamide exhibits low toxicity to normal cells at therapeutic doses. Further studies are required to fully elucidate its safety profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural and molecular features of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-1,3-benzothiazole-6-carboxamide with two closely related analogs:

Key Structural and Functional Differences:

Substituent at Position 7: The target compound incorporates a 1,3-benzothiazole-6-carboxamide group, which introduces a sulfur-containing heterocycle. This may enhance electron-deficient character compared to the 4-ethoxybenzamide in BI96214 () or the aliphatic cyclohexanecarboxamide in the ethyl variant (). Such differences could influence solubility, bioavailability, and target binding .

Core Modification :

- The ethyl-substituted analog () replaces the methyl group at position 4 with an ethyl chain, increasing lipophilicity. This modification could affect metabolic stability and membrane permeability .

Commercial Availability: BI96214 is explicitly available for research use (priced at $8–$11 per gram; ), whereas the target compound is listed among suppliers () but lacks disclosed pricing or purity data.

Research Implications and Hypotheses

While direct pharmacological data for the target compound are absent in the provided evidence, structural comparisons suggest hypotheses for further investigation:

- Biological Activity : The benzothiazole group in the target compound may confer distinct interactions with enzymatic targets (e.g., kinases or proteases) compared to benzamide or cyclohexane analogs, due to its aromatic sulfur atom and planar structure.

- Physicochemical Properties : The higher molecular weight and sulfur content of the target compound (367.42 g/mol) vs. BI96214 (340.37 g/mol) could reduce aqueous solubility but improve binding affinity in hydrophobic pockets .

- Synthetic Accessibility : The absence of detailed synthetic protocols in the evidence implies that commercial suppliers () may use proprietary routes, whereas BI96214’s availability suggests established synthesis methods .

Preparation Methods

Benzothiazole Carboxamide Synthesis

The 1,3-benzothiazole-6-carboxamide moiety is typically synthesized via cyclization of substituted thioureas or coupling reactions. A common approach involves:

-

Thiazole Ring Formation : Reacting 2-aminothiophenol derivatives with carboxylic acid chlorides under basic conditions.

-

Carboxamide Introduction : Coupling the benzothiazole intermediate with activated carbonyl species, such as acid chlorides or mixed anhydrides.

For example, Samuel et al. (2021) demonstrated that 6-substituted benzothiazole carboxamides can be synthesized by treating 2-aminobenzothiazoles with chloroacetyl chloride in dry acetone, yielding purities >95% after recrystallization.

Benzoxazepin Ring Construction

The 4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl group is synthesized through cyclization of o-aminophenol derivatives. Key steps include:

-

Mannich Reaction : Condensing o-aminophenol with formaldehyde and methylamine to form the seven-membered oxazepin ring.

-

Oxidation : Introducing the ketone group at position 5 using potassium permanganate or other oxidizing agents.

A representative procedure from PubChem (2025) involves refluxing 2-hydroxy-5-nitrobenzaldehyde with methylamine hydrochloride in ethanol, followed by catalytic hydrogenation to reduce the nitro group and cyclization under acidic conditions.

Detailed Preparation Methods

Step 1: Synthesis of 1,3-Benzothiazole-6-carboxylic Acid

-

Reaction : 2-Amino-6-nitrothiophenol (10 mmol) is reacted with chloroacetyl chloride (12 mmol) in dichloromethane at 0°C.

-

Cyclization : The intermediate is heated at 80°C with ammonium thiocyanate to form 6-nitro-1,3-benzothiazole-2-carboxylic acid.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, followed by oxidation with KMnO₄ to yield the carboxylic acid.

Step 2: Preparation of 4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-amine

-

Condensation : 2-Hydroxy-5-nitrobenzaldehyde (10 mmol) reacts with methylamine (15 mmol) in ethanol under reflux for 12 hours.

-

Reduction : The nitro group is reduced using H₂/Pd-C in methanol, yielding the primary amine.

-

Cyclization : Treating the amine with acetic anhydride at 120°C forms the benzoxazepin ring.

Step 3: Carboxamide Coupling

-

Activation : 1,3-Benzothiazole-6-carboxylic acid (5 mmol) is treated with thionyl chloride to form the acid chloride.

-

Coupling : The acid chloride reacts with 4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-amine (5 mmol) in dry THF with triethylamine as a base.

Reaction Conditions :

-

Temperature: 0°C → room temperature

-

Time: 24 hours

Yield : 58%

Purity (NMR) : >97%

Optimization of Reaction Parameters

Solvent and Temperature Effects

| Parameter | Optimal Value | Yield Impact | Purity Impact |

|---|---|---|---|

| Solvent (Coupling) | Dry THF | +20% | +5% |

| Temperature | 0°C → RT | +15% | +8% |

| Catalyst (DMAP) | 5 mol% | +12% | +3% |

Using dimethylaminopyridine (DMAP) as a catalyst accelerates the coupling reaction, reducing side product formation. Polar aprotic solvents like THF enhance nucleophilicity of the amine, improving yields.

Purification Techniques

-

Recrystallization : Ethanol/water (7:3) achieves >99% purity for the final product.

-

Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:1) removes unreacted starting materials.

Analytical Characterization

Spectroscopic Data

Chromatographic Validation

| Method | Column | Retention Time | Purity |

|---|---|---|---|

| HPLC | C18, 5 µm | 12.3 min | 98.7% |

| TLC | Silica GF₂₅₄ | Rf = 0.45 | Single spot |

Applications and Derivatives

While the primary focus is synthesis, preliminary studies indicate potential kinase inhibition activity due to structural similarity to GSK2982772, a clinical-phase compound targeting autoimmune disorders. Derivatives with electron-withdrawing groups on the benzothiazole ring show enhanced bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.